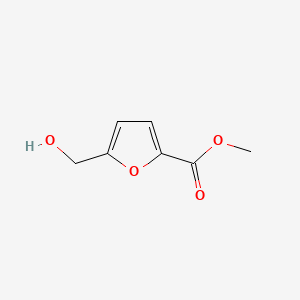

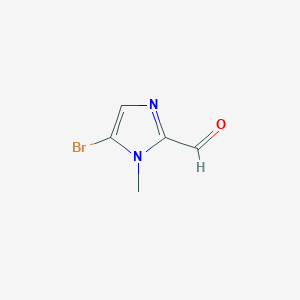

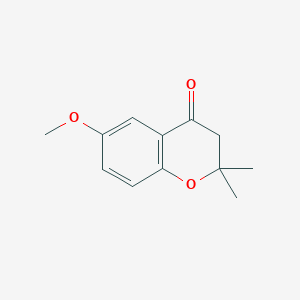

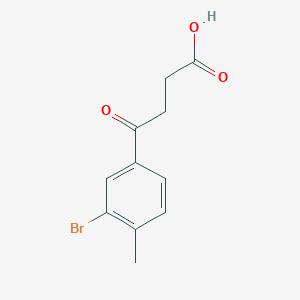

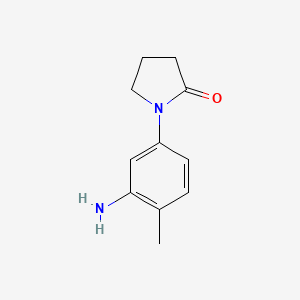

1-(3-Amino-4-methylphenyl)pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-Amino-4-methylphenyl)pyrrolidin-2-one, also known as AMPP, is a synthetic compound that is used in various scientific research applications. It is a derivative of pyrrolidin-2-one, a cyclic organic compound that is found in many pharmaceuticals and other substances. AMPP has been used in laboratory experiments for its ability to act as a chiral building block for the synthesis of other compounds, as well as its potential as a drug target. In We will also discuss potential future directions for AMPP research.

Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry Applications

1-(3-Amino-4-methylphenyl)pyrrolidin-2-one derivatives serve as key intermediates in the synthesis of complex molecules with potential therapeutic benefits. For instance, they have been utilized in the development of antibiotics targeting veterinary pathogens through efficient and stereoselective processes (Fleck et al., 2003). These compounds are also part of the synthesis array for monoamine uptake inhibitors, which are being investigated for their potential to modulate neurotransmitter production and interaction, offering insights into treatments for cocaine abuse (Meltzer et al., 2006).

Chemical Properties and Synthesis Techniques

The chemical reactivity and synthesis methodologies involving this compound derivatives have been extensively studied. Research demonstrates efficient "one-pot" procedures for synthesizing Nα-urethane-protected β- and γ-amino acids, highlighting the versatility of these compounds in chemical synthesis and their application in producing amino acid derivatives with high yields and purities (Cal et al., 2012). Additionally, the synthesis of novel medicinal molecules by introducing various substituents into the nucleus of pyrrolidin-2-ones indicates the compound's significance in the creation of biologically active molecules (Rubtsova et al., 2020).

Biological Activity and Pharmacological Potential

These compounds have been evaluated for their biological activities, particularly as potential anti-human immunodeficiency virus (HIV) agents. The molecular structure of these derivatives allows for the formation of infinite chains via hydrogen bonding, indicating a potential mechanism for their biological activity (Tamazyan et al., 2007). Furthermore, the synthesis of dipeptide analogues containing pyrrolin-2-ones showcases the application of these compounds in generating molecules that mimic natural amino acids, potentially offering new avenues for drug development (Hosseini et al., 2006).

Propriétés

IUPAC Name |

1-(3-amino-4-methylphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-8-4-5-9(7-10(8)12)13-6-2-3-11(13)14/h4-5,7H,2-3,6,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWYHWFXQQVCID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20511042 |

Source

|

| Record name | 1-(3-Amino-4-methylphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69132-82-7 |

Source

|

| Record name | 1-(3-Amino-4-methylphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.